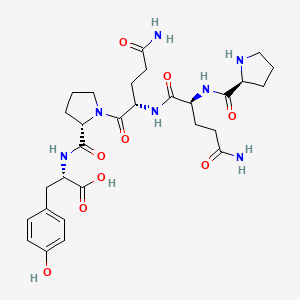![molecular formula C16H18N2 B12551599 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 183609-49-6](/img/structure/B12551599.png)
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine typically involves the construction of the pyridine ring followed by the introduction of the phenyl and pyrrolidinylmethyl substituents. One common method involves the reaction of a pyridine derivative with a phenyl-substituted reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may act as an agonist or antagonist, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridine: Lacks the pyrrolidinylmethyl group, which may result in different biological activity.
5-[(Pyrrolidin-1-yl)methyl]pyridine: Lacks the phenyl group, which can affect its binding properties and overall activity.
3-Phenyl-5-methylpyridine: Substituted with a methyl group instead of a pyrrolidinylmethyl group, leading to different chemical and biological properties.
Uniqueness
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both the phenyl and pyrrolidinylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
CAS No. |
183609-49-6 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-10-14(11-17-12-16)13-18-8-4-5-9-18/h1-3,6-7,10-12H,4-5,8-9,13H2 |
InChI Key |
SKLYRAFOSAMUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


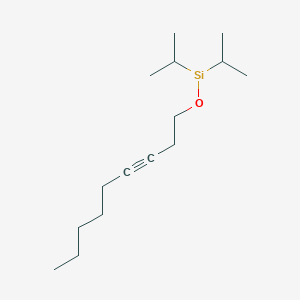
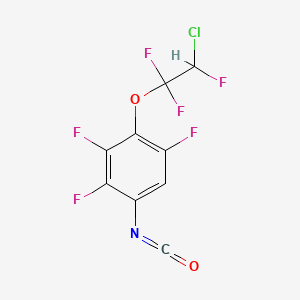
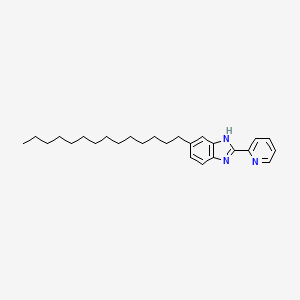
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
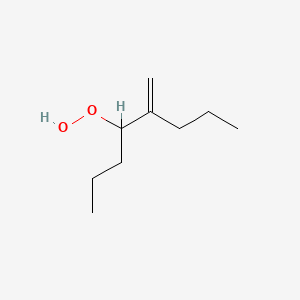
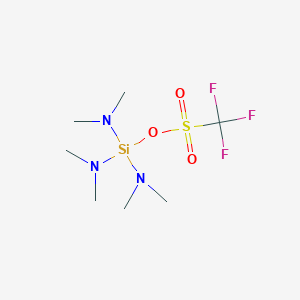

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
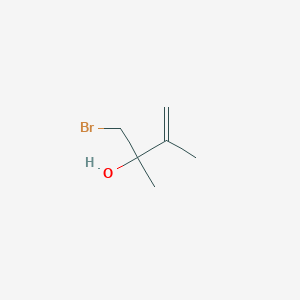
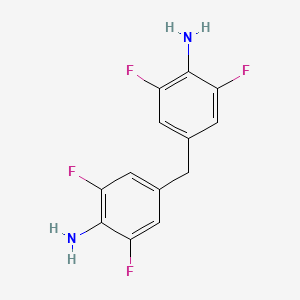
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
